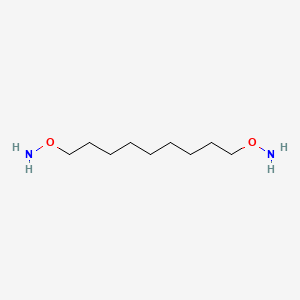

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Description

BenchChem offers high-quality O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-(9-aminooxynonyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2O2/c10-12-8-6-4-2-1-3-5-7-9-13-11/h1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFADEVUEQECSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCON)CCCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profile of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

The following technical guide details the spectroscopic characterization and synthesis of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) .

Introduction & Chemical Identity

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) (also known as 1,9-bis(aminooxy)nonane) is a critical bifunctional alkoxyamine linker. It is widely employed in the synthesis of "Salamo-type" bis-oxime ligands for supramolecular coordination chemistry and in the development of reactivators (antidotes) for organophosphate poisoning. Its flexible

| Property | Detail |

| IUPAC Name | O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) |

| Common Name | 1,9-Bis(aminooxy)nonane |

| CAS Number | 93940-10-4 |

| Molecular Formula | |

| Molecular Weight | 190.29 g/mol |

| Physical State | Colorless oil (free base); White crystalline solid (dihydrochloride salt) |

Synthesis Pathway (Gabriel Synthesis)

The industrial and laboratory standard for synthesizing this compound utilizes a modified Gabriel synthesis. 1,9-Dibromononane is reacted with

Reaction Scheme Visualization

Figure 1: Synthetic route via N-alkylation of N-hydroxyphthalimide followed by hydrazinolysis.

Spectroscopic Data

The following data distinguishes between the Free Base (often an oil) and the Dihydrochloride Salt (stable solid, typically used for analysis).

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

NMR (400 MHz)

| Position | Multiplicity | Integration | Assignment | ||

| 3.65 - 3.68 | 4.05 - 4.12 | Triplet ( | 4H | ||

| 5.30 - 5.50 | 10.80 - 11.20 | Broad Singlet | 4H (Free) / 6H (Salt) | Amino protons. Highly variable; disappears with | |

| 1.55 - 1.62 | 1.65 - 1.75 | Quintet/Multiplet | 4H | ||

| Bulk | 1.28 - 1.35 | 1.25 - 1.35 | Broad Multiplet | 10H | Remaining internal methylene chain ( |

NMR (100 MHz)

| Carbon Type | Assignment | ||

| 76.2 | 74.8 | Carbon directly attached to the aminooxy group. | |

| 28.5 | 27.9 | Carbon beta to the oxygen. | |

| Bulk | 29.4, 29.1, 25.8 | 28.9, 28.5, 25.2 | Internal alkyl chain carbons. |

Analyst Note: The diagnostic signal is the triplet at ~3.68 ppm (free base) or ~4.10 ppm (salt). Absence of signals > 4.5 ppm (other than NH) confirms the purity of the alkyl chain and lack of unreacted phthalimide (which would show aromatic signals at 7.8 ppm).

Infrared Spectroscopy (FT-IR)

Data typically collected as KBr pellets (salt) or thin film (free base).

| Frequency ( | Vibration Mode | Functional Group | Notes |

| 3300 - 3450 | Primary Amine ( | Appears as a doublet in free base; broad/strong band in HCl salt due to | |

| 2850 - 2930 | Alkyl Chain | Strong symmetric and asymmetric stretching of methylene groups. | |

| 1580 - 1600 | Amine Bending | Scissoring vibration of | |

| 1000 - 1050 | Ether/Aminooxy | Characteristic strong band for |

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode) or GC-MS (for free base).

-

Molecular Ion:

Fragmentation Pattern (ESI+)

Figure 2: Primary fragmentation pathways observed in ESI-MS.

Experimental Protocols

Protocol A: Synthesis of 1,9-Bis(phthalimidooxy)nonane (Intermediate)

-

Setup: In a 250 mL round-bottom flask, dissolve

-hydroxyphthalimide (3.26 g, 20 mmol) in DMF (20 mL). -

Base Addition: Add triethylamine (TEA) (20 mmol) or

. Stir for 10 minutes until the solution turns deep red/orange (deprotonation). -

Alkylation: Add 1,9-dibromononane (2.86 g, 10 mmol) dropwise.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1).

-

Workup: Pour into ice water (200 mL). The bis-phthalimide intermediate will precipitate as a white solid. Filter, wash with water, and dry.

-

Yield: ~85-90%.

-

Mp: ~105-108 °C.

-

Protocol B: Deprotection to O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

-

Hydrazinolysis: Suspend the intermediate from Protocol A (10 mmol) in Ethanol (50 mL).

-

Reagent: Add hydrazine hydrate (25 mmol, excess).

-

Reflux: Heat to reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.

-

Isolation:

-

Purification (Salt Formation): Dissolve the oil in a small amount of Ethanol/EtOAc and add concentrated HCl dropwise. The dihydrochloride salt will precipitate.

-

Recrystallize from Ethanol/Ether.

-

Final Yield: ~70-80%.[3]

-

References

-

Dong, W. K., et al. (2009).[4] "Synthesis and Crystal Structure of a New Salamo-type Bisoxime Ligand." Asian Journal of Chemistry, 21(8), 6130.

-

Li, R. Y., et al. (2014).[3] "Synthesis and Characterization of Four New Chloro-Group Substituted Salamo-Type Bisoxime Compounds." Asian Journal of Chemistry, 26(9), 2733-2736.

- Grochowski, E., & Jurczak, J. (1976). "Synthesis of O-alkylhydroxylamines." Synthesis, 1976(10), 682-684.

-

Parchem Fine & Specialty Chemicals. "O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) Product Page." (CAS Verification).[5]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. 5,5′-Dimethoxy-2,2′-[(nonane-1,9-diyldioxy)bis(nitrilomethylidyne)]diphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 108103-33-9_N-isopropyl-3,5-dimethoxyanilineCAS号:108103-33-9_N-isopropyl-3,5-dimethoxyaniline【结构式 性质 英文】 - 化源网 [chemsrc.com]

An In-Depth Technical Guide to the Solubility Profile of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is a bifunctional molecule featuring a nine-carbon aliphatic chain capped at both ends by hydroxylamine moieties. This unique structure imparts amphiphilic characteristics, with a significant hydrophobic core and two polar, hydrogen-bonding termini. Understanding the solubility profile of this compound is paramount for its effective application in fields such as polymer chemistry, as a crosslinking agent, or as a linker molecule in bioconjugation and drug delivery systems. This guide provides a comprehensive analysis of the theoretical solubility of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), outlines rigorous, field-proven experimental protocols for its empirical determination, and discusses the critical factors that influence its dissolution in various solvent systems.

Introduction: The Molecular Architecture of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

The solubility of a compound is a fundamental physicochemical property that dictates its utility and behavior in a given medium. For O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), its structure is a tale of two competing characteristics:

-

The Hydrophobic Core: A nonane-1,9-diyl linker (-(CH₂)₉-) forms the backbone of the molecule. This long alkyl chain is non-polar and will preferentially interact with non-polar solvents through van der Waals forces.[1][2][3] Consequently, this portion of the molecule drives solubility in organic solvents like alkanes and ethers.[1][2][3]

-

The Hydrophilic Termini: The two terminal hydroxylamine groups (-ONH₂) are polar and capable of acting as both hydrogen bond donors and acceptors.[4] This makes them highly interactive with polar protic solvents such as water, ethanol, and methanol.[5][6][7]

This duality suggests that O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) will exhibit limited solubility in highly polar solvents like water and also in very non-polar solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity or in solvent mixtures.

Theoretical Solubility Predictions

Based on the principle of "like dissolves like," we can predict the solubility behavior of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in a range of common laboratory solvents.[4][8] The long nine-carbon chain significantly contributes to the molecule's non-polar character. As a general rule, a polar functional group can solubilize a non-polar chain of about four to five carbon atoms in water.[9] Since this molecule has two polar groups for nine carbons (a ratio of 4.5 carbons per polar group), it is on the borderline of water solubility and is expected to have low to moderate aqueous solubility.

Table 1: Predicted Solubility of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The two polar hydroxylamine groups can form hydrogen bonds with the solvent, but the long hydrophobic nonane chain limits overall solubility.[9][10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and have sufficient polarity to interact with the hydroxylamine groups, while also being able to solvate the alkyl chain to some extent. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonane chain will interact well with these solvents, but the polar hydroxylamine groups will be poorly solvated, limiting solubility.[1][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity that can accommodate both the hydrophobic chain and, to a lesser extent, the polar ends. |

Methodologies for Experimental Solubility Determination

To move beyond theoretical predictions, empirical determination of solubility is essential. The choice of methodology depends on the stage of research, with high-throughput kinetic assays favored in early discovery and the more rigorous thermodynamic "shake-flask" method considered the gold standard for lead optimization and formulation.[11][12][13]

Thermodynamic Solubility Assay (Shake-Flask Method)

This equilibrium method measures the true solubility of the most stable crystalline form of the compound.[13][14][15] It is resource-intensive but provides the most accurate and reliable data, which is critical for late-stage development.[12][15]

Experimental Protocol:

-

Preparation: Add an excess amount of solid O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) to a series of vials, each containing a different solvent or buffer solution. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[14][16]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[13][15][16]

-

Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid material. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PTFE).[11][16][17]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[11][15][16] A standard calibration curve must be prepared to ensure accurate quantification.[12][14]

Diagram 1: Thermodynamic Solubility Workflow

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to rank-order compounds.[11][18] These assays measure the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[11][12][17]

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in 100% DMSO (e.g., 20 mM).[12]

-

Serial Dilution: Add the DMSO stock solution to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The addition is done in a way that creates a range of concentrations.[11][17]

-

Incubation & Detection: The plate is shaken for a short period (e.g., 2 hours) at room temperature.[11] The formation of precipitate is then detected, often by measuring light scattering (nephelometry) or turbidity.[11][12]

-

Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Diagram 2: Kinetic Solubility Workflow

Caption: High-Throughput Kinetic Solubility Workflow.

Critical Factors Influencing Solubility

The solubility of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is not a fixed value but is highly dependent on environmental conditions.

Effect of pH

The hydroxylamine functional group is basic.[19] The pKa of hydroxylamine itself is approximately 6.0.[20] In aqueous solutions with a pH below its pKa, the hydroxylamine groups will become protonated to form hydroxylammonium ions (-ONH₃⁺).

-ONH₂ + H₂O ⇌ -ONH₃⁺ + OH⁻

This protonation introduces a formal positive charge, dramatically increasing the polarity of the termini and thereby enhancing solubility in aqueous media.[21] Therefore, it is expected that the aqueous solubility of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) will be significantly higher in acidic buffers (e.g., pH 2-5) compared to neutral or basic conditions. A comprehensive pH-solubility profile should be generated by measuring its thermodynamic solubility across a range of pH values (e.g., from pH 2 to pH 10).[13]

Effect of Temperature

The dissolution of a solid in a liquid is typically an endothermic process. Therefore, according to Le Chatelier's principle, the solubility of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is expected to increase with rising temperature. This relationship can be quantified using the van 't Hoff equation. For applications requiring high concentrations, conducting solubility experiments at elevated temperatures may be a viable strategy.

Co-solvents

For applications requiring enhanced aqueous solubility, the use of co-solvents can be highly effective. Co-solvents like ethanol, propylene glycol, or PEG 400 can increase solubility by reducing the polarity of the aqueous medium, making it more favorable for the non-polar nonane chain. When formulating solutions, a systematic screening of different co-solvents and their concentrations is recommended to identify the optimal system for achieving the desired solubility and stability.

Conclusion

The solubility profile of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is governed by its amphiphilic nature, with a dominant hydrophobic alkyl chain and two polar, pH-sensitive hydroxylamine groups. While its solubility is predicted to be limited in both highly polar and non-polar solvents, it can be effectively modulated through the careful selection of solvents of intermediate polarity, pH adjustment, and the strategic use of co-solvents. The rigorous application of standardized methodologies, particularly the shake-flask method for thermodynamic solubility, is crucial for obtaining accurate data to guide research, development, and formulation activities. This in-depth understanding is the cornerstone for successfully leveraging the unique chemical properties of this bifunctional molecule.

References

- Rowan. (n.d.). Predicting Solubility.

- AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?.

- DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.

- BioDuro. (n.d.). ADME Solubility Assay.

- Bienta.net. (n.d.). Shake-Flask Solubility Assay.

- ChemicalBook. (n.d.). HYDROXYLAMINE CAS#: 7803-49-8.

- CAMEO Chemicals. (n.d.). HYDROXYLAMINE.

- Sciencemadness Wiki. (2023, December 30). Hydroxylamine.

- Fisher Scientific. (n.d.). Hydroxylamine•HCl.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- AJC. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- Unknown Source. (n.d.). 2.5 Solubility of Alkanes.

- Unacademy. (n.d.). Solubility of Alkanes.

- Oreate AI Blog. (2026, January 21). Understanding Hydroxylamine: Properties, Uses, and pKa Significance.

- Lumen Learning. (n.d.). 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook.

- OpenOChem Learn. (n.d.). Physical Properties of Alkanes.

- ACS Publications. (2026, February 18). Chemical Protein Synthesis by Hydroxylamine-Involved Ligation of Peptides | Organic Letters.

- Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.

- PubChem. (n.d.). O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride.

- Quora. (2023, February 16). What are the properties of hydroxylamine?.

- Cheméo. (n.d.). Chemical Properties of Hydroxylamine (CAS 7803-49-8).

- ResearchGate. (n.d.). Effect of pH on the hydroxylamine reductase activity of HCP.

- ResearchGate. (n.d.). The pH of the extracts after extraction by 0.5 mol L−1 hydroxylamine hydrochloride (pH 1.5)y.

- Wikipedia. (n.d.). Hydroxylamine.

- Wikipedia. (n.d.). Diethylhydroxylamine.

- National Institute of Standards and Technology. (n.d.). Hydroxylamine - the NIST WebBook.

Sources

- 1. All about Solubility of Alkanes [unacademy.com]

- 2. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. HYDROXYLAMINE CAS#: 7803-49-8 [m.chemicalbook.com]

- 6. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oit.edu [oit.edu]

- 10. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. raytor.com [raytor.com]

- 14. protocols.io [protocols.io]

- 15. evotec.com [evotec.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. protocols.io [protocols.io]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 20. Understanding Hydroxylamine: Properties, Uses, and pKa Significance - Oreate AI Blog [oreateai.com]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Investigating the Reaction Kinetics of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Introduction: Unveiling the Potential of a Homobifunctional Crosslinker

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is a homobifunctional crosslinking agent characterized by two hydroxylamine moieties separated by a nine-carbon aliphatic spacer. This structure imparts a specific reactivity profile, primarily enabling the formation of stable oxime linkages with carbonyl-containing molecules, such as aldehydes and ketones.[1][2] The nonane linker provides a defined spatial separation between the two reactive ends, making this molecule a valuable tool in various scientific and drug development applications.

The utility of such bifunctional linkers is extensive, playing crucial roles in the construction of complex molecular architectures for drug delivery systems, diagnostics, and biotechnology research.[3][4] By connecting two different molecules, they facilitate the creation of innovative conjugates.[5] In the realm of proteomics and structural biology, bifunctional crosslinkers are indispensable for elucidating protein-protein interactions, mapping the topology of protein complexes, and studying conformational changes in proteins.[5][6] The controlled and specific nature of the reactions of heterobifunctional crosslinkers, for example, is critical in the development of antibody-drug conjugates (ADCs).[][8]

A thorough understanding of the reaction kinetics of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is paramount for its effective and predictable application. Kinetic studies provide essential information on reaction rates, the influence of various parameters such as pH, temperature, and reactant concentrations, and the overall mechanism of the crosslinking reaction. This knowledge is critical for optimizing reaction conditions to achieve desired product yields and for designing novel applications in fields ranging from materials science to targeted therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the reaction kinetics of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), focusing on its reaction with carbonyl compounds to form bis-oximes.

Principle of the Reaction: Oxime Formation

The primary reaction of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone.[2] This is followed by a series of proton transfers and the elimination of a water molecule to form a stable oxime linkage (a carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen).[1][9]

The overall reaction can be represented as follows:

The rate of oxime formation is significantly influenced by the pH of the reaction medium, with the optimal pH typically falling in the range of 4 to 6.[10] This is because the reaction requires a delicate balance: the hydroxylamine needs to be in its non-protonated, nucleophilic form to attack the carbonyl, while the carbonyl oxygen benefits from protonation to increase the electrophilicity of the carbonyl carbon.

Safety and Handling Precautions

Hydroxylamine and its derivatives can be hazardous.[11] They may be irritating to the skin, eyes, and respiratory tract.[12] Some hydroxylamine compounds are unstable and can decompose, especially at elevated temperatures.[13][14] Therefore, it is crucial to handle O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a cool, dry, and dark place, away from heat and incompatible materials such as oxidizing agents.[15]

Experimental Protocols for Kinetic Studies

The following protocols outline a systematic approach to studying the reaction kinetics of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) with a model carbonyl compound (e.g., a water-soluble aldehyde or ketone).

Protocol 1: Determination of Optimal pH for Oxime Formation

Objective: To identify the pH at which the rate of oxime formation is maximal.

Materials:

-

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

-

Model carbonyl compound (e.g., 4-pyridinecarboxaldehyde)

-

A series of buffers (e.g., acetate, phosphate) covering a pH range from 3 to 8

-

Spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a stock solution of the model carbonyl compound in the same solvent.

-

-

Set up Reactions:

-

In a series of cuvettes, add a fixed volume of buffer of a specific pH.

-

Add a known concentration of the model carbonyl compound to each cuvette.

-

Initiate the reaction by adding a known concentration of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) to each cuvette. The final concentrations should be chosen to allow for a measurable reaction rate.

-

-

Monitor the Reaction:

-

Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the oxime product absorbs and the reactants do not. A preliminary spectral scan of the product will be necessary to determine the optimal wavelength.

-

Record the absorbance at regular time intervals.

-

-

Data Analysis:

-

Plot absorbance versus time for each pH value.

-

Determine the initial reaction rate for each pH by calculating the slope of the initial linear portion of the curve.

-

Plot the initial reaction rate as a function of pH to identify the optimal pH.

-

Expected Outcome: A bell-shaped curve of reaction rate versus pH, with the maximum rate typically between pH 4 and 6.[10]

Protocol 2: Determination of Reaction Order and Rate Constant

Objective: To determine the reaction order with respect to each reactant and calculate the rate constant at the optimal pH.

Materials:

-

Same as Protocol 1, with the buffer at the predetermined optimal pH.

Procedure:

-

Varying Hydroxylamine Concentration:

-

Set up a series of reactions where the concentration of the carbonyl compound is kept constant and in excess, while the concentration of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is varied.

-

Monitor the reaction and determine the initial rate for each concentration of the bis(hydroxylamine).

-

-

Varying Carbonyl Concentration:

-

Set up a series of reactions where the concentration of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is kept constant, and the concentration of the carbonyl compound is varied.

-

Monitor the reaction and determine the initial rate for each concentration of the carbonyl compound.

-

-

Data Analysis:

-

Plot the logarithm of the initial rate versus the logarithm of the concentration for each reactant. The slope of the resulting line will give the order of the reaction with respect to that reactant.

-

Using the determined reaction orders, calculate the rate constant (k) from the rate law equation: Rate = k * [bis(hydroxylamine)]^m * [carbonyl]^n.

-

Expected Outcome: Determination of the exponents 'm' and 'n' in the rate law, which represent the reaction order with respect to each reactant, and the value of the rate constant 'k'.

Protocol 3: Determination of Activation Energy (Arrhenius Plot)

Objective: To determine the activation energy of the reaction.

Materials:

-

Same as Protocol 2.

-

Temperature-controlled spectrophotometer or water bath.

Procedure:

-

Set up Reactions at Different Temperatures:

-

Prepare reaction mixtures with fixed concentrations of both reactants at the optimal pH.

-

Incubate the reaction mixtures at a series of different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

-

Monitor the reactions and determine the rate constant (k) at each temperature as described in Protocol 2.

-

-

Data Analysis:

-

Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

-

The slope of the resulting line will be equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/mol·K).

-

Calculate the activation energy (Ea) from the slope.

-

Expected Outcome: A linear Arrhenius plot, allowing for the calculation of the activation energy, which provides insight into the temperature sensitivity of the reaction.

Analytical Methods for Monitoring Reaction Kinetics

The choice of analytical method is crucial for accurate kinetic studies. Several techniques can be employed to monitor the consumption of reactants or the formation of products.

| Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectrophotometry | Measures the change in absorbance at a specific wavelength due to the formation of the oxime product or consumption of a chromophoric carbonyl reactant.[16][17] | Simple, rapid, and widely available. Allows for continuous monitoring. | Requires a chromophore in one of the reactants or the product. Potential for interference from other absorbing species. |

| High-Performance Liquid Chromatography (HPLC) | Separates the reactants and products, allowing for their quantification over time. | High sensitivity and specificity. Can be used for complex mixtures. | Requires sample quenching at different time points (discontinuous monitoring). Method development can be time-consuming. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to monitor the disappearance of volatile reactants or the appearance of volatile products.[18] | High sensitivity and provides structural information. | Limited to volatile and thermally stable compounds. May require derivatization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors the change in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) as the reaction progresses. | Provides detailed structural information about reactants, intermediates, and products. | Lower sensitivity compared to other methods. Requires higher concentrations and longer acquisition times. |

| Electrochemical Methods | Can detect changes in the concentration of electroactive species, such as hydroxylamine.[19] | High sensitivity and portability. | Requires that a reactant or product be electrochemically active. The electrode surface can be prone to fouling. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a kinetic study of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine).

Caption: General workflow for kinetic analysis.

Hypothetical Data Presentation

The following tables present examples of how data from the proposed kinetic studies could be structured.

Table 1: Effect of pH on the Initial Reaction Rate

| pH | Initial Rate (M/s) |

| 3.0 | 1.2 x 10⁻⁵ |

| 4.0 | 5.8 x 10⁻⁵ |

| 5.0 | 9.7 x 10⁻⁵ |

| 6.0 | 6.1 x 10⁻⁵ |

| 7.0 | 2.3 x 10⁻⁵ |

| 8.0 | 0.8 x 10⁻⁵ |

Table 2: Determination of Reaction Order

| [Bis(hydroxylamine)] (M) | [Carbonyl] (M) | Initial Rate (M/s) |

| 0.001 | 0.01 | 4.8 x 10⁻⁵ |

| 0.002 | 0.01 | 9.5 x 10⁻⁵ |

| 0.001 | 0.02 | 9.6 x 10⁻⁵ |

Table 3: Temperature Dependence of the Rate Constant

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |

| 298 | 0.00336 | 0.48 | -0.73 |

| 303 | 0.00330 | 0.65 | -0.43 |

| 308 | 0.00325 | 0.87 | -0.14 |

| 313 | 0.00319 | 1.15 | 0.14 |

Conclusion

The protocols and methodologies detailed in these application notes provide a robust framework for the comprehensive kinetic characterization of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine). By systematically investigating the influence of pH, reactant concentrations, and temperature, researchers can gain a deep understanding of the reactivity of this bifunctional crosslinker. This knowledge is essential for the rational design of experiments and the development of novel applications in diverse fields, from fundamental biological research to the creation of advanced therapeutic agents. The principles and techniques described herein are adaptable to a wide range of carbonyl-containing substrates, enabling a thorough exploration of the synthetic potential of this versatile molecule.

References

-

J-Stage. Indirect Kinetic Spectrophotometric Determination of Hydroxylamine Based on Its Reaction with Iodate. Available from: [Link]

-

PubMed. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Available from: [Link]

-

SciELO. Dual bifunctional catalysis and the α-effect in the reaction of hydroxylamine with phenylacetate. Available from: [Link]

-

CD Biosynsis. Bifunctional linkers. Available from: [Link]

-

Analytical Methods (RSC Publishing). Electroanalytical overview: the sensing of hydroxylamine. Available from: [Link]

-

Creative Biolabs. Heterobifunctional Crosslinkers. Available from: [Link]

-

Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone. Part 2: Elimination. Available from: [Link]

-

Analytical Methods (RSC Publishing). Electroanalytical overview: the sensing of hydroxylamine. Available from: [Link]

-

Sciencemadness Discussion Board. Oximes. Available from: [Link]

-

ACS Publications. Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Available from: [Link]

-

SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Available from: [Link]

-

Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Available from: [Link]

-

ResearchGate. A dedicated protocol to capture orthosilicate crosslinking kinetics and Arrhenius parameters. Available from: [Link]

-

PubMed. Kinetics and mechanism of the oxidation of hydroxylamine by a {Mn3O4}4+ core in aqueous acidic media. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics and mechanism of reaction of hydroxylamine with methylcytosines. Available from: [Link]

-

ResearchGate. Effect of hydroxylamine concentration on oxime formation in NcCAR... Available from: [Link]

-

PMC. Kinetic principles of chemical cross-link formation for protein–protein interactions. Available from: [Link]

-

ACS Publications. Cross-Linking of Polymers: Kinetics and Transport Phenomena. Available from: [Link]

-

Henry S. Rzepa. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Available from: [Link]

-

ResearchGate. Kinetics and mechanism of the oxidation of hydroxylamine by a {Mn3O4}4+ core in aqueous acidic media. Available from: [Link]

-

PMC. Kinetics and Chemorheological Analysis of Cross-Linking Reactions in Humins. Available from: [Link]

-

PubChem. O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride. Available from: [Link]

-

Quora. What are the properties of hydroxylamine? Available from: [Link]

-

PMC. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available from: [Link]

-

Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). Available from: [Link]

-

PrepChem.com. Synthesis of N,O-bis-BOC-hydroxylamine. Available from: [Link]

-

Cheméo. Chemical Properties of Hydroxylamine (CAS 7803-49-8). Available from: [Link]

-

Wikipedia. Diethylhydroxylamine. Available from: [Link]

-

Research Collection. Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Available from: [Link]

-

ChemRxiv. sis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. Available from: [Link]

-

ResearchGate. Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Available from: [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link]

-

SciSpace. Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Available from: [Link]

-

PubMed. Alkane hydroxylases involved in microbial alkane degradation. Available from: [Link]

Sources

- 1. quora.com [quora.com]

- 2. rzepa.net [rzepa.net]

- 3. biosynsis.com [biosynsis.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 9. Oxime formation from hydroxylamine and ketone. Part 2: Elimination. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride | C2H10Cl2N2O2 | CID 91667277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Indirect Kinetic Spectrophotometric Determination of Hydroxylamine Based on Its Reaction with Iodate [jstage.jst.go.jp]

- 17. scispace.com [scispace.com]

- 18. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

Analytical Strategy for Quantification of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Abstract

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) (C9-BHA) is a specialized bifunctional alkoxyamine linker used increasingly in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and biopolymers. Its chemical structure—a hydrophobic nonane core flanked by two reactive aminooxy (

This Application Note defines two orthogonal analytical protocols:

-

Method A (QC/Assay): A robust Pre-column Derivatization-HPLC-UV method utilizing benzaldehyde to generate UV-active bis-oximes.

-

Method B (Trace Analysis): A high-sensitivity LC-MS/MS method for sub-ppm impurity detection, critical for genotoxic impurity (GTI) risk assessment.

Part 1: Chemical Characterization & Analytical Logic

The Analyte

-

IUPAC Name: 1,9-Bis(aminooxy)nonane

-

Molecular Formula:

-

Molecular Weight: 190.28 g/mol

-

pKa:

4.5 (protonation of -

Reactivity: The aminooxy group is a "super-nucleophile" toward carbonyls (alpha-effect), allowing rapid, quantitative oxime ligation at acidic-to-neutral pH.

The Detection Challenge

-

UV Transparency: The aliphatic C9 chain and alkoxyamine ends have negligible absorbance above 210 nm.

-

Redox Instability: Bis-hydroxylamines can oxidize to nitrones or hydrolyze under harsh conditions.

-

Solution: We exploit the nucleophilicity of the aminooxy group. By reacting C9-BHA with an excess of an aromatic aldehyde (Benzaldehyde), we transform the "invisible" analyte into a highly stable, UV-absorbing bis-oxime derivative.

Part 2: Method A - Derivatization-HPLC-UV (Assay & Purity)

Objective: Quantification of C9-BHA in raw materials or reaction mixtures (Limit of Quantitation:

Reaction Mechanism

The derivatization uses Benzaldehyde to form a bis-oxime. This shifts the hydrophobicity (allowing retention on C18) and adds a chromophore (

Reagents

-

Derivatizing Reagent: Benzaldehyde (Reagent Grade, >99%).

-

Buffer: 0.1 M Acetate Buffer, pH 4.5 (Catalyzes oxime formation).

-

Solvent: Acetonitrile (ACN), HPLC Grade.

Protocol Steps

-

Sample Preparation: Dissolve sample in 50:50 ACN:Water to a target concentration of 0.5 mg/mL.

-

Derivatization:

-

Transfer 500 µL of Sample Solution to a vial.

-

Add 500 µL of Benzaldehyde Solution (2% v/v in ACN).

-

Add 100 µL of Acetate Buffer (pH 4.5).

-

Vortex and incubate at 40°C for 30 minutes . (Heat ensures quantitative bis-conversion).

-

-

Quenching (Optional but Recommended): Add 100 µL of 10% Hydroxylamine HCl (removes excess benzaldehyde if it interferes, though gradient separation usually suffices).

-

Analysis: Inject directly onto HPLC.

HPLC Conditions

| Parameter | Setting |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 40% B (Isocratic)2-15 min: 40% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Reference 360 nm) |

| Temperature | 30°C |

Part 3: Method B - LC-MS/MS (Trace Impurity Analysis)

Objective: Detection of residual C9-BHA in final drug substance (Limit of Detection: < 50 ppb).

Strategy: Direct Detection vs. Acetone Derivatization

While direct detection is possible, the aminooxy group can cause peak tailing on C18. On-column derivatization with Acetone is a superior technique for MS. Acetone is volatile, compatible with MS, and shifts the mass to a distinct signature.

-

Derivative: O,O'-(Nonane-1,9-diyl)bis(propan-2-one oxime)

-

MW Shift: 190.28

270.38 (+80 Da).

LC-MS/MS Protocol

-

Sample Diluent: 50:50 Water:Acetone (The diluent acts as the derivatizing agent).

-

Incubation: Allow samples to stand in the autosampler (ambient) for 20 mins before injection. The conversion is instantaneous in high acetone.

MS/MS Parameters (QQQ)

-

Ionization: ESI Positive Mode (

) -

Precursor Ion: 271.4 m/z (Bis-acetone oxime)

-

Product Ions (Quantification):

-

Primary: 271.4

114.1 (Loss of C9 chain fragment) -

Secondary: 271.4

74.1 (Acetoxime fragment

-

Chromatographic Conditions

| Parameter | Setting |

| Column | Waters XSelect CSH C18 (Charged Surface Hybrid), 100 x 2.1 mm, 2.5 µm |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Methanol (Acetone-compatible) |

| Gradient | 5% B to 95% B over 8 minutes. |

Part 4: Visualization of Analytical Logic

Caption: Decision tree for C9-BHA analysis. Path A utilizes chromophore-tagging for standard UV detection; Path B uses acetone-tagging for high-sensitivity MS detection.

Part 5: Validation Parameters (ICH Q2)

To ensure "Trustworthiness" (E-E-A-T), the following criteria must be met during method validation:

| Parameter | Acceptance Criteria (Method A - UV) | Acceptance Criteria (Method B - MS) |

| Specificity | No interference at retention time of Bis-Oxime from blank or matrix. | Mass unique transition (271 |

| Linearity ( | > 0.999 (Range: 10 - 150% of target) | > 0.99 (Range: 1 - 1000 ppb) |

| Recovery | 98.0% - 102.0% | 80.0% - 120.0% (Matrix dependent) |

| Solution Stability | Derivative stable for >24 hours at RT. | Derivative stable for >48 hours in Acetone. |

Critical Note on Stability: Underivatized C9-BHA is prone to oxidation in air. Always prepare fresh stock solutions or derivatize immediately. The oxime derivatives (both benzaldehyde and acetone) are significantly more stable than the parent hydroxylamine.

References

-

ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

-

Kumar, T., et al. "A Simple and Direct LC–MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical Compounds."[1] Journal of Chromatographic Science, vol. 55, no. 7, 2017, pp. 683–688. Link

-

Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines." Application Note, 2023. Link

-

Welch Materials. "Unlocking the Potential of Derivatization Technology in HPLC Analysis." Technical Resources, 2024. Link

-

PubChem. "O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride (Analogous Chemistry)." National Library of Medicine, 2025. Link

Sources

Application Notes and Protocols for O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in Bioconjugation and Material Science

Introduction: The Versatility of a Long-Chain Bifunctional Linker

In the realms of advanced drug development, diagnostics, and material science, the ability to precisely connect and assemble molecular components is paramount. Bifunctional linkers are the molecular architects of these constructs, enabling the creation of complex, functional systems from simpler building blocks. O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), also known as 1,9-bis(aminooxy)nonane, is a homobifunctional crosslinker that offers a unique combination of a flexible, nine-carbon aliphatic spacer and two terminal aminooxy groups. This structure is particularly advantageous for applications requiring spatial separation between linked moieties, enhancing their independent function and minimizing steric hindrance.

The terminal aminooxy groups are the reactive handles of this linker, participating in a highly efficient and chemoselective reaction known as oxime ligation . This reaction, which forms a stable oxime bond upon condensation with an aldehyde or a ketone, is a cornerstone of bioorthogonal chemistry due to its ability to proceed under mild, aqueous conditions with minimal side reactions.[1] This makes O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) an ideal candidate for conjugating sensitive biomolecules such as proteins, peptides, and carbohydrates, as well as for the functionalization of polymers and surfaces.[2][3]

This guide provides a comprehensive overview of the experimental setup for reactions involving O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), from its synthesis and characterization to detailed protocols for its application in oxime ligation.

Part 1: Synthesis and Characterization of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

The synthesis of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is typically achieved through a two-step process starting from the commercially available 1,9-nonanediol. The general strategy involves the conversion of the terminal hydroxyl groups into good leaving groups, followed by nucleophilic substitution with a protected hydroxylamine equivalent and subsequent deprotection. A common and effective method utilizes N-hydroxyphthalimide as the hydroxylamine source, which provides a stable intermediate and allows for a clean deprotection step.[4]

Synthetic Workflow

The overall synthetic pathway is depicted below. The initial step is the conversion of 1,9-nonanediol to 1,9-dihalononane (e.g., 1,9-dibromononane). This is followed by the alkylation of N-hydroxyphthalimide and the final deprotection to yield the desired product.

Caption: Synthetic workflow for O,O'-(Nonane-1,9-diyl)bis(hydroxylamine).

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of O-alkylhydroxylamines.[4]

Step 1: Synthesis of 1,9-Dibromononane

-

To a stirred solution of 1,9-nonanediol (1 equivalent) in a suitable solvent such as dichloromethane or toluene at 0 °C, add phosphorus tribromide (PBr₃, 2.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1,9-dibromononane as a colorless oil.

Step 2: Synthesis of O,O'-(Nonane-1,9-diyl)bis(N-hydroxyphthalimide)

-

To a solution of 1,9-dibromononane (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add N-hydroxyphthalimide (2.2 equivalents) and potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

The solid precipitate is collected by filtration, washed thoroughly with water, and dried to yield the crude product.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 3: Synthesis of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

-

Suspend the O,O'-(Nonane-1,9-diyl)bis(N-hydroxyphthalimide) (1 equivalent) in a mixture of ethanol and dichloromethane.

-

To this suspension, add hydrazine monohydrate (4-5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

Filter off the precipitate and wash it with dichloromethane.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) as a white solid or a viscous oil.

Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized linker. The following table provides the expected analytical data.

| Technique | Expected Observations |

| ¹H NMR | Predicted (CDCl₃, 400 MHz): δ ~3.9 (t, 4H, -O-CH₂-), ~1.6 (quint, 4H, -O-CH₂-CH₂-), ~1.3 (m, 10H, -(CH₂)₅-), ~5.4 (br s, 4H, -NH₂). The broad singlet for the -NH₂ protons is exchangeable with D₂O. |

| ¹³C NMR | Predicted (CDCl₃, 100 MHz): δ ~77 (-O-CH₂-), ~29.5, ~29.2, ~26.0, ~25.8 (alkane chain carbons). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ = m/z 193.19. |

| FT-IR | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹). |

Part 2: Application Protocols - Oxime Ligation

The primary application of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is in forming stable oxime linkages with molecules containing aldehyde or ketone functionalities. The reaction is highly efficient and can be performed under a range of conditions, including in aqueous buffers at or near physiological pH, making it ideal for bioconjugation.[6]

General Principles of Oxime Ligation

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime. The reaction rate is pH-dependent, with the optimal pH for the uncatalyzed reaction typically being around 4-5. However, for many biological applications, reactions at neutral pH are preferred. The use of nucleophilic catalysts, such as aniline or its derivatives, can significantly accelerate the reaction at neutral pH.[7]

Experimental Workflow for Oxime Ligation

Caption: General workflow for an oxime ligation reaction.

Protocol 1: Crosslinking of Two Aldehyde-Containing Molecules

This protocol describes the use of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) to crosslink two molecules of an aldehyde-functionalized substrate.

Materials:

-

Aldehyde-functionalized substrate (e.g., a peptide or small molecule)

-

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

-

Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0

-

Aniline (optional, as catalyst)

-

Solvents for analysis and purification (e.g., acetonitrile, water, appropriate column chromatography eluents)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the aldehyde-functionalized substrate in the reaction buffer to a final concentration of 10 mM.

-

Dissolve O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in the reaction buffer to a final concentration of 5 mM.

-

If using a catalyst, prepare a 1 M stock solution of aniline in a suitable organic solvent like DMF or DMSO.

-

-

Reaction Setup:

-

In a reaction vial, combine the aldehyde-functionalized substrate solution (2 equivalents) and the O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) solution (1 equivalent).

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Gently mix the reaction components and allow the reaction to proceed at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by a suitable analytical technique such as LC-MS or HPLC. The formation of the cross-linked product will be observed as a new peak with the expected molecular weight.

-

-

Work-up and Purification:

-

Once the reaction is complete, the cross-linked product can be purified from unreacted starting materials and by-products.

-

For small molecules, purification can be achieved by preparative HPLC or column chromatography.

-

For larger biomolecules like proteins, size-exclusion chromatography or dialysis can be employed.

-

Protocol 2: Surface Functionalization of Aldehyde-Modified Materials

This protocol outlines a general procedure for immobilizing O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) onto a surface that has been pre-functionalized with aldehyde groups, leaving one aminooxy group available for further conjugation.

Materials:

-

Aldehyde-functionalized surface (e.g., glass slide, nanoparticles)

-

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

-

Reaction Buffer: 100 mM Sodium Acetate Buffer, pH 5.0

-

Washing Buffers (e.g., PBS, water)

Procedure:

-

Preparation of Linker Solution:

-

Prepare a solution of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in the reaction buffer at a concentration of 10-50 mM. A molar excess of the linker is used to favor mono-attachment to the surface.

-

-

Surface Reaction:

-

Immerse the aldehyde-functionalized surface in the linker solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

-

Washing:

-

Remove the surface from the linker solution and wash it extensively with the reaction buffer, followed by water, and then a final buffer of choice (e.g., PBS) to remove any non-covalently bound linker.

-

-

Confirmation of Functionalization:

-

The successful immobilization of the aminooxy groups on the surface can be confirmed by various surface analytical techniques (e.g., XPS, contact angle measurements) or by reacting the surface with an aldehyde-containing fluorescent dye and measuring the fluorescence.

-

Part 3: Causality and Trustworthiness in Experimental Design

Causality behind Experimental Choices:

-

Choice of Synthetic Route: The chosen synthetic route via N-hydroxyphthalimide is favored due to the high crystallinity and stability of the phthalimido-protected intermediate, which facilitates purification. The use of hydrazine for deprotection is a well-established, high-yielding method.[4]

-

Reaction Conditions for Oxime Ligation: The pH of the reaction buffer is a critical parameter. While slightly acidic conditions (pH 4-5) favor the uncatalyzed reaction, the use of an aniline catalyst allows for efficient ligation at a more biocompatible neutral pH.[7] The concentration of the catalyst may need to be optimized for specific substrates.

-

Stoichiometry: In crosslinking reactions (Protocol 1), a 2:1 molar ratio of the aldehyde-containing molecule to the bifunctional linker is used to drive the formation of the desired A-L-A product. In surface functionalization (Protocol 2), a large excess of the linker is used to maximize the density of immobilized aminooxy groups and minimize crosslinking on the surface.

Ensuring Trustworthiness through Self-Validation:

-

Thorough Characterization: The protocols emphasize the importance of rigorous characterization of the synthesized linker. The provided predicted spectral data serves as a benchmark for researchers to validate their synthetic product.

-

Reaction Monitoring: Continuous monitoring of the oxime ligation reaction by techniques like LC-MS or HPLC is crucial. This not only confirms the formation of the desired product but also allows for the optimization of reaction times and the identification of any potential side products.

-

Control Experiments: When developing a new conjugation procedure, it is advisable to run control experiments, such as a reaction without the linker, to ensure that the observed product formation is indeed due to the intended oxime ligation.

References

- Butt, M. S., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2008). 1,2-Bis(4-aminophenoxy)ethane.

- Camarero, J. A. (2014). Access to bifunctionalized biomolecular platforms using oxime ligation. Methods in molecular biology (Clifton, N.J.), 1147, 239–251.

- Crisalli, P., & Kool, E. T. (2013). The oxime ligation and its acceleration with aniline and its derivatives. Journal of organic chemistry, 78(3), 1184–1189.

- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aniline as catalyst.

- Kalia, J., & Raines, R. T. (2009). 1,9-Bis(2-pyridyl)-1,2,8,9-tetrathia-5-oxanonane. Molbank, 2009(4), M642.

- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376.

- Nielsen, J. A., & Moore, J. S. (2013). The Core Mechanism of Bis-aminooxy-PEG2 in Bioconjugation: An In-depth Technical Guide. BenchChem.

- Powers, M. S., Olsen, C. A., & Fields, G. B. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS medicinal chemistry letters, 6(12), 1238–1243.

- Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 252.

- Saeed, M., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2007). 1,4-Bis(4-aminophenoxy)butane.

- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.

- Singh, Y., & De, S. (2012). Aminooxy reagents for synthesis and analysis : expanding the role of oximation.

Sources

- 1. 1,2-Bis(aminooxy)ethane | C2H8N2O2 | CID 3744427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride | C2H10Cl2N2O2 | CID 91667277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,9-Bis(2-pyridyl)-1,2,8,9-tetrathia-5-oxanonane [mdpi.com]

- 4. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. 1,2-Bis(4-aminophenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-amino-1-N,9-N-bis[(3R,6S,7R,10R,16S)-3,10-bis[(2R)-butan-2-yl]-7,14-dimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide | C64H90N12O16 | CID 73348413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the stability of "O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)" solutions

Product Class: Homobifunctional Alkoxyamine Crosslinker

Chemical Structure: [1][2]

Introduction: The Stability Paradox

Welcome to the technical guide for O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) . This reagent is a potent tool for "Click" bioconjugation (Oxime Ligation), primarily used to crosslink aldehyde- or ketone-functionalized biomolecules.[1]

The Core Challenge: This molecule possesses a "Jekyll and Hyde" physicochemical profile.[1]

-

The Ends (Hydrophilic/Reactive): The aminooxy groups (

) are highly nucleophilic and polar, but prone to oxidation if not protonated.[1] -

The Middle (Hydrophobic): The nonane (

) spacer is lipophilic.[1]

This duality creates specific stability and solubility challenges. If you treat it like a standard salt, it may precipitate; if you treat it like a standard lipid, it may degrade.[1] This guide provides the protocols to navigate these properties.

Part 1: Storage & Handling (The "Shelf Life" Phase)

Q: My reagent arrived as a white solid. How should I store it?

A: The storage method depends entirely on the protonation state of the reagent supplied (Free Base vs. Salt).

| Form | Appearance | Chemical State | Stability Profile | Storage Protocol |

| Dihydrochloride Salt ( | White Crystalline Solid | Protonated ($ -O-NH_3^+ $) | High. The positive charge prevents oxidation and nucleophilic attack.[1] | -20°C, Desiccated. Hygroscopic. Keep tightly sealed to prevent hydrolysis.[1] |

| Free Base | Waxy Solid / Oil | Neutral ($ -O-NH_2 $) | Low. Susceptible to rapid air oxidation and reaction with atmospheric aldehydes. | -80°C, Inert Gas. Must be stored under Argon/Nitrogen.[1] Use within 30 days of opening. |

Q: Can I use acetone to clean my spatulas or glassware for this reagent?

A: ABSOLUTELY NOT.

Causality: Alkoxyamines react with ketones (like acetone) and aldehydes with near-covalent irreversibility to form oximes.[1] Even trace acetone vapors can quench your reagent, converting the reactive

-

Rule: Use Methanol, Ethanol, or DMF for cleaning.[1]

Part 2: Solubilization & Preparation (The "Bench" Phase)

Q: I dissolved the salt in water, but it precipitated when I added it to my reaction buffer (pH 7.4). Why?

A: You encountered the "Hydrophobic Switch." [1]

-

Mechanism: At acidic pH, the molecule is dicationic (

charge) and water-soluble.[1] At neutral pH (above the pKa of ~4.5), the amines deprotonate. The molecule becomes neutral, and the hydrophobic nonane (

Protocol: The "Co-Solvent" Method

To maintain stability and solubility during conjugation, follow this specific workflow:

-

Stock Preparation: Dissolve the reagent in dry DMSO or DMF at 10x–50x concentration.[1] (The free base is soluble here; the salt may require brief sonication).[1]

-

Aliquot: Store aliquots at -20°C (stable for 1 month in DMSO).

-

Dropwise Addition: Add the organic stock slowly to your aqueous reaction buffer. Ensure the final organic solvent concentration is 5–10% (v/v) to keep the C9 chain solubilized.

Figure 1: Decision tree for solubilizing O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) to avoid precipitation shocks.

Part 3: Troubleshooting Degradation

Q: My solution turned yellow/orange. Is it still good?

A: No. Discard it.

-

Diagnosis: Yellowing indicates the formation of oximes or azo/azoxy degradation products.[1] This occurs if the free base is exposed to air or if the solution contains trace aldehydes (impurities in low-grade solvents).[1]

-

Prevention: Always use analytical grade solvents and degas buffers.[1]

Q: The reaction efficiency is low (poor crosslinking).

A: Check your pH environment.

-

Scenario A (pH < 4): The aminooxy group is fully protonated (

).[1] It is non-nucleophilic and cannot attack the ketone/aldehyde target.[1]-

Fix: Raise pH to 6.0–7.0.[1]

-

-

Scenario B (pH > 8): The oxime bond forms, but it is hydrolytically unstable, or the reagent degrades rapidly via oxidation.

-

Fix: Lower pH to 6.0–7.0.[1]

-

-

Catalysis: Add 10–100 mM Aniline (or p-phenylenediamine) to the buffer.[1] Aniline acts as a nucleophilic catalyst, forming a transient Schiff base that reacts rapidly with the alkoxyamine [1].[1]

Figure 2: Competing pathways.[1] High pH and oxygen favor degradation (Red); Aniline catalysis and controlled pH favor ligation (Blue).[1]

References

-

Dirksen, A., & Dawson, P. E. (2008).[1] "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548.[1]

-

Kalia, J., & Raines, R. T. (2008).[1] "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526.[1] [1]

-

BroadPharm. "Protocol for PEG Aminooxy and Stability Data." Technical Data Sheet.

-

Sigma-Aldrich. "Hydroxylamine Hydrochloride Product Information & Stability." Technical Bulletin. [1]

Sources

Technical Support Center: O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) Quality Control

Introduction

You are likely utilizing O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) as a homobifunctional linker for bioconjugation, specifically to create stable oxime linkages with ketone- or aldehyde-functionalized biomolecules. The 9-carbon hydrophobic chain provides a specific spatial separation that distinguishes it from shorter ethyl or propyl analogs.

However, the synthesis of this molecule—typically via the Gabriel synthesis route using N-hydroxyphthalimide—introduces a specific set of "ghost" impurities that often evade standard UV detection. This guide addresses the identification of these byproducts and the stability challenges inherent to long-chain bis-alkoxyamines.

Module 1: Analytical Triage (The "Is it Pure?" Phase)

Common User Issue: "My HPLC trace is flat, but my reaction failed."

The Science:

The nonane backbone of your molecule (

The Solution: You must use a "mass-sensitive" or "refractive" detector.

-

ELSD (Evaporative Light Scattering Detector): The gold standard for this lipid-like linker.

-

CAD (Charged Aerosol Detector): Highly sensitive for non-chromophoric species.

-

Derivatization (The "Visualizer" Protocol):

-

Take an aliquot of your sample.

-

Add excess acetone or benzaldehyde.

-

Incubate for 15 minutes.

-

Result: The alkoxyamine reacts to form a bis-oxime. The benzaldehyde derivative will absorb strongly at 254 nm, confirming the presence of reactive

groups.

-

Module 2: Forensic Impurity Identification

Common User Issue: "I see extra peaks in my LC-MS. What are they?"

In the Gabriel synthesis route, incomplete deprotection is the primary source of contamination. The reaction proceeds from 1,9-dibromononane to a bis-phthalimide intermediate, which is then cleaved (usually by hydrazine).

The Logic of Mass Shifts:

-

Target MW (Free Base): ~190.3 Da (

) -

Target MW (Dihydrochloride Salt): ~263.2 Da (Ionizes as free base in MS).

Use the following decision tree to identify your impurity based on the Mass-to-Charge (

Impurity Identification Workflow

Figure 1: Diagnostic logic for identifying impurities in bis-alkoxyamine synthesis based on LC-MS data.

Detailed Impurity Table

| Impurity Name | Structure Note | Origin | Diagnostic Signal ( |

| Mono-Phthalimide | Incomplete hydrazinolysis. One end is reactive, the other is blocked. | 321.4 ( | |

| Bis-Phthalimide | Failed deprotection or intermediate carryover. | 451.5 ( | |

| Phthalhydrazide | Cyclic hydrazide | Byproduct of the Ing-Manske deprotection step. Often co-precipitates. | 163.1 ( |

| 1,9-Nonanediol | Hydrolysis of 1,9-dibromononane (starting material). | 143 ( |

Module 3: Synthesis & Contamination Pathways

Understanding the causality of these impurities allows you to adjust your protocol. The synthesis relies on the nucleophilic attack of N-hydroxyphthalimide on 1,9-dibromononane.

Critical Process Parameter (CPP):

The hydrophobicity of the nonane chain (

-

Risk:[1] The bis-phthalimide intermediate is highly lipophilic and may precipitate prematurely or trap starting materials.

-

Risk:[1] During hydrazinolysis (deprotection), the byproduct phthalhydrazide is notoriously difficult to remove because it has poor solubility in organic solvents (like the product) and poor solubility in cold water.

Synthesis & Side-Reaction Flow

Figure 2: Reaction pathway highlighting the origin of critical impurities.

Module 4: Storage & Stability (FAQ)

Q: "My compound turned yellow/brown on the shelf. Is it safe to use?"

A: Likely not.

Free alkoxyamines (

-

Recommendation: Always store as the dihydrochloride salt . The protonated form (

) is significantly more resistant to oxidation. -

Recovery: If you have the free base and it has discolored, purify via recrystallization (if solid) or convert to the HCl salt immediately to arrest degradation.

Q: "Can I use acetone to clean my glassware?"

A: ABSOLUTELY NOT. Acetone (and any ketone/aldehyde) will react instantly with your bis-hydroxylamine to form oximes. This is an irreversible consumption of your linker.

-

Protocol: Use methanol or ethanol for cleaning equipment used with this compound.

References

-

Groch, G. et al. (2012). "Synthesis of O-alkylhydroxylamines via the Gabriel synthesis." Beilstein Journal of Organic Chemistry. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 5: Zero-Length Crosslinkers and Homobifunctional Crosslinkers. [Link]

-

PubChem Compound Summary. (2024). "O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride" (Structural Analog Reference).[2] National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2025). "The Gabriel Synthesis: Mechanism and Byproducts."[3] [Link]

Sources

"O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)" handling and storage best practices

Product Category: Homobifunctional Crosslinkers / Carbonyl-Reactive Reagents

Core Technical Overview

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is a homobifunctional crosslinking reagent containing two aminooxy (alkoxyamine) groups separated by a hydrophobic 9-carbon alkane spacer.

-

Primary Reactivity: Chemoselective reaction with aldehydes and ketones to form stable oxime linkages (

). -

Key Characteristic: The nonyl (

) spacer imparts significant hydrophobicity (lipophilicity) to the linker, distinguishing it from hydrophilic PEG-based analogs. This property is critical for membrane-spanning applications or when maintaining the hydrophobic core of a bioconjugate is required.[1] -

Common Form: Typically supplied as a dihydrochloride salt (

) to prevent oxidation and improve shelf stability.

Storage & Stability Best Practices

CRITICAL WARNING: The stability of aminooxy reagents is compromised by two main factors: moisture and atmospheric aldehydes (e.g., acetone vapors in the lab).

Storage Protocol (The "Zero-Degradation" Standard)

| Parameter | Recommendation | Technical Rationale |

| Temperature | -20°C (Long-term) | Slows auto-oxidation and hydrolysis rates. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents reaction with atmospheric carbonyls and oxidation. |

| Container | Desiccated & Tightly Sealed | The HCl salt is hygroscopic . Moisture absorption leads to hydrolysis and precise weighing errors. |

| Reconstitution | Do NOT store aqueous solutions. | Aminooxy groups are nucleophilic and can slowly degrade in water over time. Prepare fresh. |

Visualizing the Storage Workflow

Figure 1: Critical handling path to prevent moisture-induced degradation during storage and weighing.

Solubilization & Experimental Protocol

The "Hydrophobic Trap": A common failure point is attempting to dissolve this C9-linker directly in aqueous buffer. It will precipitate or form micelles, leading to poor conjugation yields.

Step-by-Step Solubilization Guide

-

Primary Solubilization (Organic Phase):

-

Dissolve the reagent in anhydrous DMSO or DMF at a concentration of 10–50 mM.

-

Why: The nonane chain is lipophilic. Organic solvent ensures complete molecular dispersion before introduction to the aqueous phase.

-

-

Buffer Selection (Aqueous Phase):

-

Optimal pH: 4.0 – 6.0 (Acetate or Citrate buffer) for uncatalyzed reactions.

-

Neutral pH Alternative: pH 6.5 – 7.5 (Phosphate buffer) ONLY if using a catalyst (see Section 4).

-

Avoid: Tris buffers (contain primary amines) are generally safe with aminooxy reagents (unlike NHS esters), but carboxyl-containing buffers are preferred to avoid any potential interference.

-

-

Mixing (The Drop-wise Method):

-

Add the DMSO stock solution to your protein/DNA solution slowly while vortexing.

-

Keep the final organic solvent concentration below 10-20% (v/v) to prevent protein denaturation, unless the protein is known to tolerate higher organics.

-

Reaction Optimization: The Oxime Ligation

The reaction between the aminooxy group and a carbonyl (aldehyde/ketone) is slow at neutral pH.[2][3] To achieve high yields under physiological conditions, catalysis is required .

The Aniline Catalyst System

At neutral pH (7.0), the formation of the oxime is rate-limited by the dehydration step. A nucleophilic catalyst (Aniline or p-Phenylenediamine) accelerates this by forming a reactive Schiff base intermediate.

Recommended Catalyst Concentrations:

-

Aniline: 10 – 100 mM[2]

-

p-Phenylenediamine (pPDA): 1 – 10 mM (More potent, use lower concentration).

Reaction Mechanism & Workflow

Figure 2: The catalyst (Aniline) forms a transient intermediate, facilitating rapid attack by the hydroxylamine reagent.

Troubleshooting & FAQs

Q1: The reagent formed a white precipitate immediately upon adding to my buffer. Why?

Diagnosis: Hydrophobic Aggregation. Root Cause: The 9-carbon chain is too hydrophobic for the aqueous environment at the concentration used. Solution:

-

Increase the % of organic co-solvent (DMSO/DMF) to 20-30% if your biomolecule tolerates it.

-

lowering the reagent concentration.

-

Add a non-ionic detergent (e.g., 0.05% Tween-20) to the buffer to solubilize the hydrophobic linker.

Q2: My conjugation yield is low (<10%) at pH 7.4.

Diagnosis: Sub-optimal pH/Kinetics mismatch. Root Cause: The pKa of the aminooxy group is ~4.5. At pH 7.4, the carbonyl oxygen is not sufficiently protonated to activate it for nucleophilic attack. Solution:

-

Add Catalyst: Add 10–100 mM Aniline (or 10 mM pPDA) to the reaction mixture [1].

-

Lower pH: If the protein is stable, lower the reaction pH to 6.0.

Q3: How do I remove unreacted reagent?

Diagnosis: Purification Strategy. Solution:

-

Dialysis/Desalting: Works well, but ensure the molecular weight cutoff (MWCO) is appropriate.

-

Warning: Because the reagent is hydrophobic, it may stick to hydrophobic dialysis membranes. Use regenerated cellulose or hydrophilic membranes.

-

Quenching: If purification is difficult, quench excess reagent by adding excess acetone or formaldehyde (forms oximes with the unreacted linker).

Q4: Can I use this reagent to crosslink two proteins?